4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline

Fluorescent Probe Glutathione Sensing Biothiol Discrimination

4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline (CAS 1728-97-8) is a 2,4,5-trisubstituted imidazole derivative characterized by a dimethylaniline donor moiety and a diphenylimidazole core, with a molecular formula of C₂₃H₂₁N₃ and a molecular weight of 339.43 g/mol. Its solid-state structure, determined by single-crystal X-ray diffraction, confirms a non-planar conformation critical for its photophysical properties.

Molecular Formula C23H21N3
Molecular Weight 339.4 g/mol
CAS No. 1728-97-8
Cat. No. B5032167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline
CAS1728-97-8
Molecular FormulaC23H21N3
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H21N3/c1-26(2)20-15-13-19(14-16-20)23-24-21(17-9-5-3-6-10-17)22(25-23)18-11-7-4-8-12-18/h3-16H,1-2H3,(H,24,25)
InChIKeyLTGRDWFVGBZDIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline (CAS 1728-97-8): Procurement-Grade Trisubstituted Imidazole for Selective Chemosensing


4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline (CAS 1728-97-8) is a 2,4,5-trisubstituted imidazole derivative characterized by a dimethylaniline donor moiety and a diphenylimidazole core, with a molecular formula of C₂₃H₂₁N₃ and a molecular weight of 339.43 g/mol [1]. Its solid-state structure, determined by single-crystal X-ray diffraction, confirms a non-planar conformation critical for its photophysical properties [2]. The compound acts as a fluoroionophore, forming a 1:1 stoichiometric complex with Cu(II) that serves as a highly selective chromo-fluorogenic probe for glutathione (GSH) in aqueous media [1].

Why 4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline (CAS 1728-97-8) Cannot Be Substituted with Generic Trisubstituted Imidazoles


Generic substitution of 2,4,5-trisubstituted imidazoles is not feasible for targeted chemosensing applications because the N,N-dimethylamino group on the 2-phenyl ring is the primary driver of photophysical response and metal-ion binding affinity [1]. Replacing this moiety with a hydrogen atom (as in 2,4,5-triphenylimidazole) eliminates the intramolecular charge-transfer (ICT) character required for fluorescence turn-on detection [2]. Similarly, using a carboxyl-substituted analog (e.g., 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid) alters both the solubility profile and the Cu(II) binding stoichiometry, thereby compromising the selective GSH-induced demetallation mechanism that underpins the probe's remarkable selectivity over cysteine and homocysteine [3]. The absence of the dimethylamino donor thus results in non-emissive complexes that fail to discriminate GSH from other biothiols.

4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline (CAS 1728-97-8): Quantitative Differentiation Evidence for Scientific Procurement


Discrimination of Glutathione from Cysteine/Homocysteine: Selectivity Profile vs. Coumarin-Cu(II) Probes

The 1·Cu(II) complex of 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline exhibits absolute selectivity for GSH over 21 other amino acids and biothiols, including cysteine (Cys) and homocysteine (Hcy), with no detectable fluorescence enhancement from any competing analyte [1]. In contrast, a coumarin hydrazide Schiff base-Cu(II) complex (probe 1-Cu²⁺) shows only moderate selectivity, with Cys and Hcy inducing partial fluorescence recovery that requires ratiometric correction for discrimination [2]. This is a critical differentiator because most Cu(II)-displacement probes respond indiscriminately to all three biothiols, limiting their utility in biological matrices where GSH-specific quantification is required.

Fluorescent Probe Glutathione Sensing Biothiol Discrimination

Chromo-Fluorogenic Dual-Mode Detection vs. Fluorescence-Only Graphitic Carbon Nitride Probes

The target compound provides simultaneous colorimetric and fluorimetric readout upon GSH detection: addition of GSH to the 1·Cu(II) complex induces a visually perceptible bleaching of the yellow color alongside a marked emission enhancement at 411 nm [1]. By contrast, the g-C₃N₄ nanosheet-Cu²⁺ system operates exclusively via fluorescence switching with no accompanying color change, precluding naked-eye or simple spectrophotometric detection [2]. The dual-mode response of the diphenylimidazole probe enables instrument-free preliminary screening while retaining the low detection limit of fluorescence measurement for quantitative analysis.

Colorimetric Sensor Fluorescence Turn-On Naked-Eye Detection

Detection Limit for Glutathione in Aqueous Media vs. Standard HPLC-MS Quantification

The 1·Cu(II) probe achieves a competitive limit of detection (LOD) of 2 μM for GSH by fluorescence titration in water-acetonitrile (1:1, v/v) at pH 7.4 [1]. This LOD, while not the lowest among fluorescence probes, is within the physiologically relevant extracellular GSH concentration range (2–20 μM) and compares favorably with standard HPLC-MS methods that typically achieve LODs of 0.1–1 μM but require expensive instrumentation, derivatization steps, and longer analysis times [2]. The probe thus offers a pragmatic balance between sensitivity and operational simplicity for routine GSH screening.

Limit of Detection Analytical Sensitivity GSH Quantification

Crystallographically Confirmed Molecular Conformation vs. Amorphous or Uncharacterized Commercial Imidazole Batches

Single-crystal X-ray diffraction of 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline reveals two symmetry-independent molecules in the asymmetric unit with defined dihedral angles between the imidazole core and pendant phenyl rings (e.g., 38.5°/61.5°/3.37° and 45.8°/36.0°/46.9°) [1]. This atomic-level structural characterization ensures batch-to-batch conformational consistency, which directly impacts the compound's Cu(II) binding geometry and fluorescence quantum yield. In contrast, many commercially sourced 2,4,5-trisubstituted imidazoles are supplied as amorphous powders without crystallographic validation, introducing uncontrolled variability in chemosensor performance [2].

Crystal Structure Quality Control Batch Reproducibility

Optimal Deployment Scenarios for 4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline (CAS 1728-97-8) Based on Validated Differentiation Evidence


Selective Quantification of Glutathione in Biological Fluids Without Chromatographic Separation

The probe's absolute selectivity for GSH over Cys and Hcy [1] makes it directly applicable to glutathione determination in blood plasma, serum, or cell lysates using a simple fluorescence plate reader, bypassing the need for HPLC or LC-MS separation. This reduces per-sample analysis cost by approximately 60–80% and shortens turnaround time from hours to minutes.

Naked-Eye Screening for GSH in Field-Deployable or Resource-Limited Settings

The chromo-fluorogenic dual-mode response of the 1·Cu(II) complex [2] enables visual GSH detection without instrumentation, supporting point-of-care diagnostics, food quality testing for thiol-containing additives, and environmental monitoring where fluorimeters are unavailable.

Development of Validated Analytical Methods Requiring Traceable Chemical Identity

The availability of full single-crystal XRD data [3] supports regulatory method validation (ICH Q2(R1), USP <1225>) by providing unambiguous identity confirmation and batch consistency documentation, a prerequisite for pharmaceutical QC laboratories and contract research organizations developing compendial assays.

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